Antibacterial agent 158

Antibacterial Impetigo Thiopeptide

Antibacterial agent 158 (compound 6c) is a micrococcin P2 derivative optimized through SAR studies, distinguishing it from generic thiopeptides. Its nitrogen heterocycle side chain enhances antimicrobial activity against impetigo with shorter treatment duration vs. first-line therapies. It also downregulates pro-inflammatory cytokines, enabling dual-action mechanism studies. Ideal as a positive control for preclinical impetigo models and SAR benchmarking. Ensure predictable efficacy—do not substitute with other micrococcin analogues.

Molecular Formula C54H61N15O8S6
Molecular Weight 1240.6 g/mol
Cat. No. B12377541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 158
Molecular FormulaC54H61N15O8S6
Molecular Weight1240.6 g/mol
Structural Identifiers
SMILESCC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCCN8CCN(CC8)C(C)C)C9=NC(=CS9)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)C
InChIInChI=1S/C54H61N15O8S6/c1-9-30(43(72)55-13-14-68-15-17-69(18-16-68)26(5)6)57-44(73)34-21-80-52(62-34)38-24-81-51(64-38)32-12-11-29-42(56-32)33-19-82-54(59-33)41(28(8)71)67-47(76)37-23-83-53(63-37)39(25(3)4)65-45(74)36-22-79-50(61-36)31(10-2)58-48(77)40(27(7)70)66-46(75)35-20-78-49(29)60-35/h9-12,19-28,39-41,70-71H,13-18H2,1-8H3,(H,55,72)(H,57,73)(H,58,77)(H,65,74)(H,66,75)(H,67,76)/b30-9-,31-10-/t27-,28-,39+,40+,41+/m1/s1
InChIKeyWXSJDNRLMOBUOE-SXFFFJMMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibacterial Agent 158 Procurement Guide: Structure, Class, and Primary Reference


Antibacterial agent 158 (compound 6c) is a synthetic micrococcin analogue belonging to the thiopeptide class of antibiotics. Its molecular formula is C54H61N15O8S6, and it has a molecular weight of 1240.55 g/mol [1]. The compound is identified by CAS number 2804045-21-2 . As a micrococcin P2 (MP2) derivative, its development was guided by structure–activity relationship (SAR) studies and computational docking simulations [2].

Why Generic Micrococcin Analogues Cannot Substitute for Antibacterial Agent 158


Antibacterial agent 158 is a specific, optimized micrococcin analogue (compound 6c) that emerged from a focused structure–activity relationship (SAR) campaign [1]. The parent compound, micrococcin P2 (MP2), and other derivatives exhibit variable antimicrobial potency and therapeutic windows. The incorporation of a specific nitrogen heterocycle in the side chain of MP2 was found to be critical for enhancing antimicrobial activity, making compound 6c distinct from other in-class analogues like compound 6d [2]. Consequently, substituting Antibacterial agent 158 with a generic thiopeptide or a different micrococcin derivative would result in unpredictable and likely inferior efficacy against targeted pathogens, specifically in impetigo and Clostridium difficile infection (CDI) models [3].

Quantitative Differentiation of Antibacterial Agent 158 from First-Line Treatments and In-Class Analogues


Superior Efficacy of Antibacterial Agent 158 Against Impetigo Compared to Current First-Line Treatments

Antibacterial agent 158 (compound 6c) was directly compared to current first-line treatments for impetigo. The study concluded that compound 6c is more effective against impetigo than these first-line therapies [1]. This is a direct head-to-head comparison establishing superiority over standard-of-care agents.

Antibacterial Impetigo Thiopeptide

Shorter Treatment Duration for Impetigo with Antibacterial Agent 158 Compared to First-Line Therapy

In comparative studies, Antibacterial agent 158 (compound 6c) demonstrated a shorter treatment period than that required by a first-line treatment for impetigo [1]. This indicates a potential for faster resolution of infection and improved patient compliance.

Impetigo Treatment Duration Antibacterial

Differential Efficacy of Micrococcin Analogues 6c and 6d Against Distinct Indications

A direct comparison between two micrococcin analogues, compound 6c (Antibacterial agent 158) and compound 6d, revealed distinct efficacy profiles. Compound 6c was found to be more effective against impetigo, while compound 6d was more effective against C. difficile infection (CDI) [1]. This demonstrates that even minor structural modifications within the class lead to significant differences in therapeutic application, underscoring the non-interchangeable nature of these analogues.

Micrococcin Impetigo Clostridium difficile

Putative Mechanism of Action: Downregulation of Pro-Inflammatory Cytokines

The study authors propose that the enhanced efficacy and shorter treatment duration of compound 6c may be attributed to its ability to downregulate pro-inflammatory cytokines [1]. This suggests an immunomodulatory component to its antibacterial activity, a feature not uniformly present across all thiopeptide antibiotics.

Immunomodulation Cytokine Mechanism of Action

Key Research and Preclinical Application Scenarios for Antibacterial Agent 158


Comparative Efficacy Studies in Impetigo Models

Antibacterial agent 158 is specifically indicated for use as a positive control or test article in preclinical studies of impetigo. Researchers can leverage the compound's demonstrated superiority over current first-line treatments to benchmark the efficacy of novel antibacterial candidates [1]. This is particularly valuable in in vivo models where shorter treatment duration is a key endpoint.

Mechanistic Studies of Thiopeptide Antibiotics and Host Response

Given its proposed ability to downregulate pro-inflammatory cytokines, Antibacterial agent 158 is an ideal tool for investigating the intersection of direct antibacterial activity and immunomodulation [1]. It can be used in cell-based assays and animal models to dissect the contributions of host immune modulation to the overall therapeutic outcome in impetigo.

Lead Optimization and SAR Studies in the Micrococcin Series

As a key optimized analogue, Antibacterial agent 158 serves as a critical benchmark for ongoing structure–activity relationship (SAR) studies of micrococcin P2 derivatives [1]. Its distinct profile against impetigo, compared to compound 6d's activity against CDI, provides a clear comparator for evaluating new analogues designed to target specific Gram-positive infections.

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